Cas no 2201693-53-8 (N-(2-fluorocyclopentyl)pyrazin-2-amine)

N-(2-fluorocyclopentyl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
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- N-(2-fluorocyclopentyl)pyrazin-2-amine
- 2201693-53-8
- F6547-1146
- AKOS032845588
-
- インチ: 1S/C9H12FN3/c10-7-2-1-3-8(7)13-9-6-11-4-5-12-9/h4-8H,1-3H2,(H,12,13)
- InChIKey: FSSBNGBRZPAPOT-UHFFFAOYSA-N
- SMILES: FC1CCCC1NC1C=NC=CN=1
計算された属性
- 精确分子量: 181.10152556g/mol
- 同位素质量: 181.10152556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 37.8Ų
N-(2-fluorocyclopentyl)pyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6547-1146-20μmol |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6547-1146-75mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6547-1146-3mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6547-1146-5mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6547-1146-15mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6547-1146-50mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6547-1146-100mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 90%+ | 100mg |
$372.0 | 2023-05-11 | |
Life Chemicals | F6547-1146-2μmol |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6547-1146-10mg |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6547-1146-10μmol |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
2201693-53-8 | 10μmol |
$103.5 | 2023-09-08 |
N-(2-fluorocyclopentyl)pyrazin-2-amine 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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S. Ahmed Chem. Commun., 2009, 6421-6423
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
N-(2-fluorocyclopentyl)pyrazin-2-amineに関する追加情報
N-(2-Fluorocyclopentyl)pyrazin-2-amine: A Promising Compound in Medicinal Chemistry
N-(2-Fluorocyclopentyl)pyrazin-2-amine (CAS No. 2201693-53-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties.
The molecular structure of N-(2-Fluorocyclopentyl)pyrazin-2-amine consists of a pyrazine ring substituted with an N-(2-fluorocyclopentyl) group. The presence of the fluorine atom and the cyclopentyl ring imparts unique chemical and biological properties to this compound. Recent studies have highlighted its potential as a lead compound for the development of new therapeutic agents.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological profile of N-(2-Fluorocyclopentyl)pyrazin-2-amine. The results showed that this compound exhibits potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.
Furthermore, N-(2-Fluorocyclopentyl)pyrazin-2-amine has demonstrated promising anti-inflammatory effects in preclinical models. In vitro studies using human immune cells have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-(2-Fluorocyclopentyl)pyrazin-2-amine may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of N-(2-Fluorocyclopentyl)pyrazin-2-amine has also been evaluated in several preclinical studies. Toxicity assessments in animal models have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These results support the further development of N-(2-Fluorocyclopentyl)pyrazin-2-amine as a potential drug candidate.
In addition to its antiviral and anti-inflammatory properties, recent research has explored the potential neuroprotective effects of N-(2-Fluorocyclopentyl)pyrazin-2-amine. Studies using animal models of neurodegenerative diseases have shown that this compound can reduce neuronal damage and improve cognitive function. These findings suggest that N-(2-Fluorocyclopentyl)pyrazin-2-amine may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic route for preparing N-(2-Fluorocyclopentyl)pyrazin-2-amine has been optimized to ensure high yields and purity. The process involves the reaction of 2-chloropyrazine with 2-fluorocyclopentylamine under controlled conditions. This synthetic method is scalable and suitable for large-scale production, making it an attractive option for pharmaceutical development.
In conclusion, N-(2-fluorocyclopentyl)pyrazin-2-amine (CAS No. 2201693-53-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development in the field of medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential, paving the way for its use in treating various diseases.
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